molecular formula C44H64B2O4 B14114970 2,2'-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B14114970
M. Wt: 678.6 g/mol
InChI Key: RINUVSLZMWPLND-UHFFFAOYSA-N
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Description

2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound that belongs to the class of dioxaborolanes. This compound is characterized by the presence of a pyrene core substituted with dioctyl groups and dioxaborolane moieties. It is primarily used in the field of organic electronics and materials science due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the following steps:

    Preparation of the Pyrene Core: The pyrene core is synthesized through a series of reactions starting from commercially available precursors

    Formation of Dioxaborolane Moieties: The dioxaborolane groups are introduced through a borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The key steps include:

Chemical Reactions Analysis

Types of Reactions

2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrene derivatives and oxidized or reduced forms of the original compound .

Mechanism of Action

The mechanism of action of 2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(3,8-Dioctylpyrene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its combination of a pyrene core with dioctyl substituents and dioxaborolane groups. This combination imparts unique electronic and optical properties, making it highly valuable in various scientific and industrial applications .

Properties

Molecular Formula

C44H64B2O4

Molecular Weight

678.6 g/mol

IUPAC Name

2-[3,8-dioctyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C44H64B2O4/c1-11-13-15-17-19-21-23-31-29-37(45-47-41(3,4)42(5,6)48-45)35-28-26-34-32(24-22-20-18-16-14-12-2)30-38(36-27-25-33(31)39(35)40(34)36)46-49-43(7,8)44(9,10)50-46/h25-30H,11-24H2,1-10H3

InChI Key

RINUVSLZMWPLND-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC4=C5C3=C2C=CC5=C(C=C4B6OC(C(O6)(C)C)(C)C)CCCCCCCC)CCCCCCCC

Origin of Product

United States

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